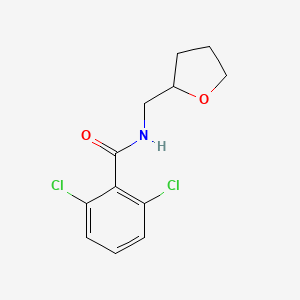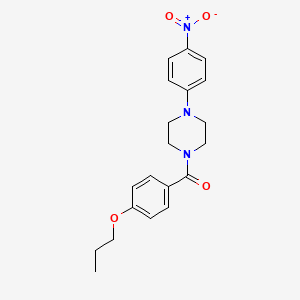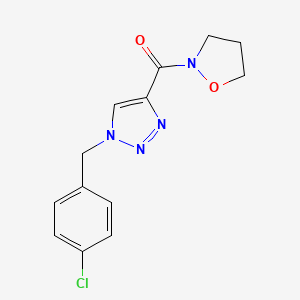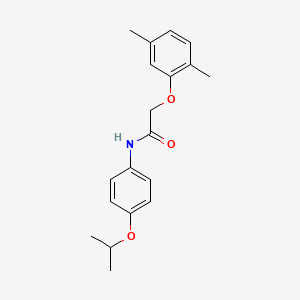
2,6-dichloro-N-(tetrahydro-2-furanylmethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-dichloro-N-(tetrahydro-2-furanylmethyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential in various applications. This compound is also known as TFB and belongs to the class of benzamides. TFB has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been studied in detail.
Mecanismo De Acción
The mechanism of action of TFB is not fully understood, but studies have shown that it may act by inhibiting the activity of enzymes involved in cancer cell proliferation, reducing the production of pro-inflammatory cytokines, and modulating the activity of ion channels involved in epilepsy.
Biochemical and physiological effects:
TFB has been shown to have various biochemical and physiological effects, including reducing cancer cell proliferation, reducing inflammation, and reducing seizures in animal models. Additionally, TFB has been shown to have a low toxicity profile, making it a potentially safe compound for use in scientific research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of TFB is its low toxicity profile, which makes it a potentially safe compound for use in scientific research. Additionally, TFB has been shown to have cytotoxic effects against various cancer cell lines, making it a potentially useful compound for studying cancer. However, one limitation of TFB is its low solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
For research on TFB include studying its potential in combination with other anticancer agents, studying its potential in treating other inflammatory conditions, and studying its potential in treating other neurological disorders.
Métodos De Síntesis
TFB can be synthesized using different methods, including the reaction of 2,6-dichlorobenzoyl chloride with tetrahydro-2-furanmethanol in the presence of a base such as triethylamine. This method results in the formation of TFB with a yield of around 70%. Other methods include the reaction of 2,6-dichlorobenzamide with tetrahydro-2-furanmethanol in the presence of a catalyst such as palladium on carbon.
Aplicaciones Científicas De Investigación
TFB has been studied for its potential in various scientific research applications, including as a potential anticancer agent, anti-inflammatory agent, and anticonvulsant agent. Studies have shown that TFB has cytotoxic effects against various cancer cell lines, including breast cancer, cervical cancer, and leukemia cells. TFB has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, TFB has been studied for its potential in treating epilepsy by reducing seizures in animal models.
Propiedades
IUPAC Name |
2,6-dichloro-N-(oxolan-2-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13Cl2NO2/c13-9-4-1-5-10(14)11(9)12(16)15-7-8-3-2-6-17-8/h1,4-5,8H,2-3,6-7H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTPSAXXGNGAPMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=C(C=CC=C2Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-dichloro-N-(tetrahydrofuran-2-ylmethyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{1-[2-(4-morpholinyl)ethyl]-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl}-N-phenylacetamide](/img/structure/B5146722.png)
![1,1'-[1,3-propanediylbis(oxy)]dinaphthalene](/img/structure/B5146728.png)
![7-(allylthio)-9-oxo-8-azaspiro[4.5]dec-6-ene-6,10-dicarbonitrile](/img/structure/B5146733.png)

![2-nitro-4,6,7,8-tetrahydro-5H-thieno[3,2-b]azepin-5-one](/img/structure/B5146749.png)

![1-{4-[(4-chloro-1-naphthyl)oxy]butyl}pyrrolidine oxalate](/img/structure/B5146760.png)


![N-{2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}-3-fluorobenzamide](/img/structure/B5146785.png)


